molecular formula C7H13NO B162443 7-Methylazepan-2-one CAS No. 1985-48-4

7-Methylazepan-2-one

Cat. No. B162443
CAS RN: 1985-48-4
M. Wt: 127.18 g/mol
InChI Key: JAWSTIJAWZBKOU-UHFFFAOYSA-N
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Description

7-Methylazepan-2-one is a chemical compound with the molecular formula C7H13NO . It contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, and 1 secondary amide (aliphatic) .


Synthesis Analysis

The synthesis of some (E)-3-arylidene-7-methylazepan-2-ones derived from 2-methylcyclohexanone via thionyl chloride/dry dioxane mediated Beckmann rearrangement has been described .


Molecular Structure Analysis

The molecular structure of 7-Methylazepan-2-one includes a seven-membered ring and a secondary amide . The molecular weight is 127.18 g/mol.

Scientific Research Applications

Synthesis Applications

  • Synthesis of N-Substituted Derivatives : A study by Yang Nian-fa (2011) demonstrated the synthesis of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one from menthone, showing high yields up to 94.8% and confirming structures through NMR techniques (Yang Nian-fa, 2011).
  • Synthesis of 3-Benzazepin-1-ols : Tewes et al. (2010) developed a method to synthesize 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, a class of NR2B-selective NMDA receptor antagonists, suggesting its potential in structural manipulation for pharmaceutical applications (Tewes et al., 2010).

Biological Activity Studies

  • Dopamine Receptor Interaction : A research by Itoh et al. (1984) explored the chemical basis for the blockade of the D-1 dopamine receptor by SCH 23390, a compound related to 7-methylazepan-2-one, highlighting its interaction with dopamine receptors (Itoh et al., 1984).
  • Antitubercular Activity : Naidu et al. (2016) synthesized and evaluated various derivatives for in vitro antitubercular activity, indicating potential therapeutic applications against Mycobacterium tuberculosis (Naidu et al., 2016).

Pharmaceutical Development

  • CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed an orally active CCR5 antagonist using a method involving 7-methylazepan-2-one derivatives, demonstrating its application in synthesizing pharmaceutical compounds (Ikemoto et al., 2005).
  • Serotonin Receptor Agonist : Smith et al. (2008) discovered lorcaserin, a selective serotonin 5-HT2C receptor agonist for obesity treatment, synthesized from a 3-benzazepine series related to 7-methylazepan-2-one (Smith et al., 2008).

properties

IUPAC Name

7-methylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWSTIJAWZBKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315655
Record name 7-Methylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylazepan-2-one

CAS RN

1985-48-4
Record name 7-Methylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-48-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, hexahydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylcaprolactam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylcaprolactam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanesulfonic acid (15 mL) was added to a solution of 2-methylcyclohexanone (2-1, 6.00 g, 53.5 mmol, 1 equiv) in DME (20 mL) at −40° C. Sodium azide (8.69 g, 134 mmol, 2.50 equiv) was added in four equal portions over 1 h as cooling was maintained. The cold bath was then removed and the reaction mixture was warmed to 23° C. and stirred for 20 h. The mixture was diluted with DME (20 mL) and basified to pH 9 with concentrated aqueous ammonium hydroxide solution. The resulting mixture was partitioned between brine (200 mL) and ethyl actetate (4×200 mL). The combined organic layers were dried over sodium sulfate and concentrated to give 7-methylazepan-2-one (2-2) as a pasty white solid. 1H NMR (300 MHz, CDCl3) δ 5.50 (br s, 1H), 3.50 (m, 1H), 2.43 (m, 2H), 2.05-1.30 (m, 6H), 1.21 (d, 3H,J=7.1 Hz).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Mor, P Pahal - Chemistry & Biology Interface, 2016 - search.ebscohost.com
… at δ 3.43–3.49 was undoubtedly assigned to C7-methylene protons which finds support from the earlier observations reported in the literature for analogous 7-methylazepan2-one (9) […
Number of citations: 1 search.ebscohost.com
S Mor, P Pahal - Chemistry & Biology, 2016 - academia.edu
In the present study, synthesis of some (E)-3-arylidene-7-methylazepan-2-ones (6) derived from 2-methylcyclohexanone (1) via thionyl chloride/dry dioxane mediated Beckmann …
Number of citations: 1 www.academia.edu
S Gunawan, K Keck, A Laetsch, C Hulme - Molecular diversity, 2012 - Springer
A concise two-step procedure for the synthesis of novel δ-lactam tetrazoles has been established via the Ugi-azide reaction using 5-oxohexanoic acid along with primary amines, …
Number of citations: 17 link.springer.com
K Hyodo, G Hasegawa, N Oishi… - The Journal of organic …, 2018 - ACS Publications
The Brønsted acid-catalyzed synthesis of secondary amides from ketones under mild conditions is described via transoximation and Beckmann rearrangement using O-protected …
Number of citations: 41 pubs.acs.org
N Kaur - Synthetic Communications, 2019 - Taylor & Francis
The investigation of facial synthetic methods for chemical synthesis is a growing area of interest due to increasing environmental issues. The use of catalysts in organic reactions has …
Number of citations: 24 www.tandfonline.com
N Gálvez, M Moreno-Mañas, RM Sebastián… - Tetrahedron, 1996 - Elsevier
Dimethoxyethane is an useful solvent for the Schmidt reaction of ketones and β-ketoesters with sodium azide and methanesulfonic acid to afford amides and amidoesters. This solvent …
Number of citations: 41 www.sciencedirect.com

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